![molecular formula C16H9NO B14287143 7H-Naphtho[1,8-fg]quinolin-7-one CAS No. 121400-29-1](/img/structure/B14287143.png)
7H-Naphtho[1,8-fg]quinolin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Naphtho[1,8-fg]quinolin-7-one is a heterocyclic compound that belongs to the family of naphthoquinolines This compound is characterized by a fused ring system that includes both naphthalene and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Naphtho[1,8-fg]quinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminonaphthalene, a series of reactions involving nitration, reduction, and cyclization can yield the desired compound. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
7H-Naphtho[1,8-fg]quinolin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases, and sometimes catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized naphthoquinoline compounds.
科学的研究の応用
7H-Naphtho[1,8-fg]quinolin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other materials due to its stable and colorful properties.
作用機序
The mechanism by which 7H-Naphtho[1,8-fg]quinolin-7-one exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or signaling pathways, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Naphthoquinone: A simpler structure with similar oxidative properties.
Quinoline: Shares the quinoline moiety but lacks the fused naphthalene ring.
Naphthyridine: Another heterocyclic compound with a similar ring system but different nitrogen positioning.
Uniqueness
7H-Naphtho[1,8-fg]quinolin-7-one is unique due to its fused ring system, which combines the properties of both naphthalene and quinoline. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
121400-29-1 |
|---|---|
分子式 |
C16H9NO |
分子量 |
231.25 g/mol |
IUPAC名 |
phenaleno[2,1-b]pyridin-7-one |
InChI |
InChI=1S/C16H9NO/c18-16-13-7-2-5-10-4-1-6-11(14(10)13)12-8-3-9-17-15(12)16/h1-9H |
InChIキー |
BWIQXPCSEXVLFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C4=C(C(=O)C3=CC=C2)N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


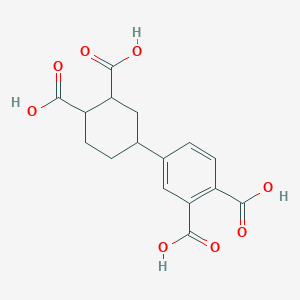
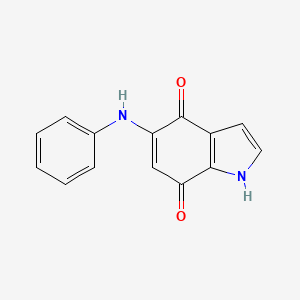
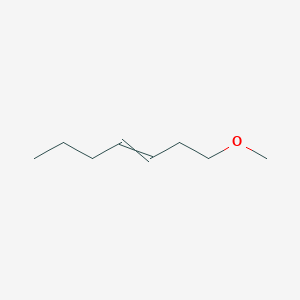
![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
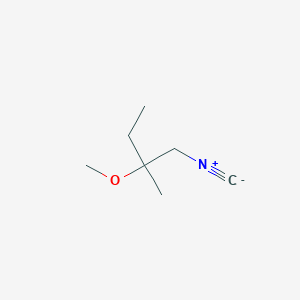

![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)



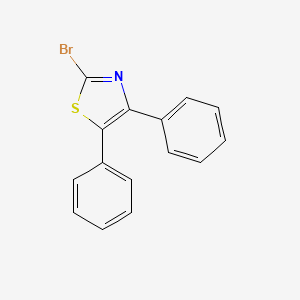
![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
